

3-(2-Bromoacetyl)benzonitrile: A Versatile Intermediate for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-(2-Bromoacetyl)benzonitrile**

Cat. No.: **B122449**

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-(2-Bromoacetyl)benzonitrile is a valuable bifunctional building block in organic synthesis. Its structure, featuring a reactive α -bromoketone moiety and a cyano group, allows for the facile construction of a variety of heterocyclic scaffolds, particularly substituted thiazoles. This document provides detailed protocols for the synthesis of **3-(2-bromoacetyl)benzonitrile** and its application in the preparation of 2-aminothiazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition.

Introduction

α -Halo ketones are key intermediates in synthetic organic chemistry, serving as precursors for a wide array of molecular architectures. Among these, **3-(2-bromoacetyl)benzonitrile** stands out due to the presence of a nitrile group, which can be further functionalized or can participate in directing biological activity. The primary application of this intermediate is in the Hantzsch thiazole synthesis, a classic condensation reaction that provides a straightforward route to 2-aminothiazoles. These thiazole-containing molecules are prevalent in many biologically active compounds and approved pharmaceuticals.

Data Presentation

Table 1: Physicochemical Properties of **3-(2-Bromoacetyl)benzonitrile**

Property	Value	Reference
CAS Number	50916-55-7	[1] [2]
Molecular Formula	C ₉ H ₆ BrNO	[1]
Molecular Weight	224.05 g/mol	[1]
Melting Point	67-70 °C	[1]
Appearance	White to pale-yellow solid	[3]

Table 2: Representative Reaction Data

Reaction	Starting Material	Product	Yield (%)
Bromination	3-Acetylbenzonitrile	3-(2-Bromoacetyl)benzonitrile	~85% (estimated)
Hantzsch Thiazole Synthesis	3-(2-Bromoacetyl)benzonitrile	2-Amino-4-(3-cyanophenyl)thiazole	High (typical for Hantzsch)

Experimental Protocols

Protocol 1: Synthesis of **3-(2-Bromoacetyl)benzonitrile** from **3-Acetylbenzonitrile**

This protocol is adapted from the synthesis of the isomeric 4-(2-bromoacetyl)benzonitrile.

Materials:

- 3-Acetylbenzonitrile
- N-Bromosuccinimide (NBS)
- Amberlyst 15 ion exchange resin (catalyst)

- Ethyl acetate
- Standard glassware for organic synthesis
- Magnetic stirrer and heating mantle

Procedure:

- In a round-bottom flask, dissolve 3-acetylbenzonitrile (1 equivalent) in ethyl acetate.
- Add a catalytic amount of Amberlyst 15 ion exchange resin.
- Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the mixture.
- Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, filter off the catalyst.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield **3-(2-bromoacetyl)benzonitrile**.

Protocol 2: Hantzsch Thiazole Synthesis of 2-Amino-4-(3-cyanophenyl)thiazole

This is a general procedure for the Hantzsch thiazole synthesis.

Materials:

- **3-(2-Bromoacetyl)benzonitrile**
- Thiourea

- Ethanol
- Sodium carbonate solution (5%)
- Standard glassware for organic synthesis
- Magnetic stirrer and heating mantle/hot plate

Procedure:

- In a round-bottom flask or a scintillation vial, combine **3-(2-bromoacetyl)benzonitrile** (1 equivalent) and thiourea (1.5 equivalents).[4]
- Add ethanol as the solvent and a stir bar.[4]
- Heat the mixture with stirring (e.g., on a hot plate set to 100°C) for approximately 30-60 minutes.[4]
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature.
- Pour the reaction contents into a beaker containing a 5% sodium carbonate solution to precipitate the product.[4]
- Collect the solid product by vacuum filtration through a Büchner funnel.[4]
- Wash the filter cake with water.[4]
- Dry the collected solid to obtain 2-amino-4-(3-cyanophenyl)thiazole. The crude product is often of high purity.

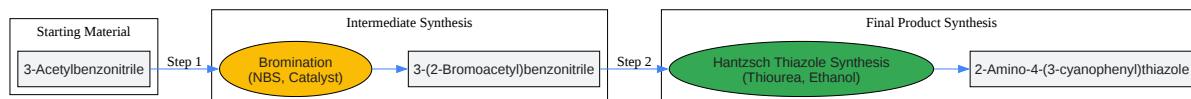
Applications in Medicinal Chemistry

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. Derivatives of 2-amino-4-(3-cyanophenyl)thiazole are of particular interest as potential inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.

Kinase Inhibition

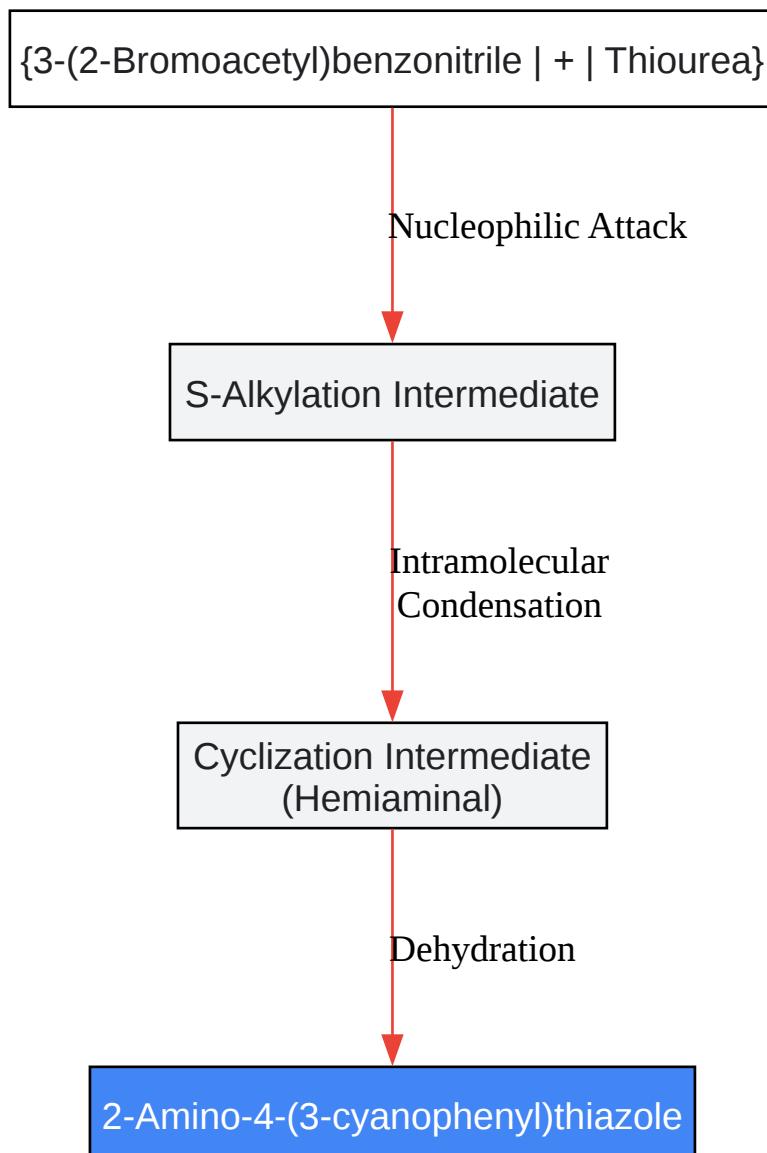
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.^{[5][6]} The 2-aminothiazole core can act as a hinge-binding motif in the ATP-binding site of many kinases. The cyanophenyl substituent can be strategically utilized to interact with specific residues within the kinase active site, potentially leading to potent and selective inhibition. For example, the 2-aminothiazole moiety is a key component of the approved pan-Src kinase inhibitor, Dasatinib.^[7]

Visualizations



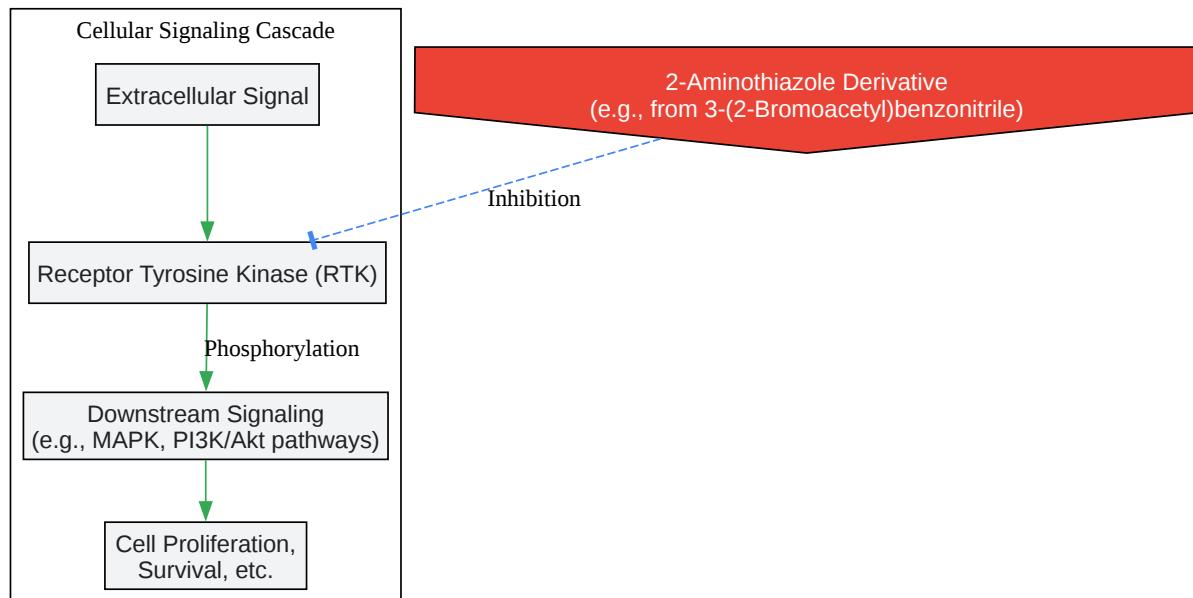
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Caption: Synthetic workflow for 2-amino-4-(3-cyanophenyl)thiazole.



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Caption: Mechanism of the Hantzsch thiazole synthesis.

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Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

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